1-(4-Bromophenyl)-2-methylbenzimidazole

Lipophilicity ADME Physicochemical profiling

1-(4-Bromophenyl)-2-methylbenzimidazole (CAS 107411-29-0) is a heterocyclic benzimidazole derivative bearing a 4-bromophenyl substituent at the N1 nitrogen and a methyl group at the C2 carbon of the fused bicyclic core. Its molecular formula is C14H11BrN2 with a molecular weight of 287.15 g/mol.

Molecular Formula C14H11BrN2
Molecular Weight 287.15 g/mol
Cat. No. B8478353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-2-methylbenzimidazole
Molecular FormulaC14H11BrN2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)Br
InChIInChI=1S/C14H11BrN2/c1-10-16-13-4-2-3-5-14(13)17(10)12-8-6-11(15)7-9-12/h2-9H,1H3
InChIKeyYNMKCWVCXNWXAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-2-methylbenzimidazole – Core Identity, CAS, and Physicochemical Profile for Procurement Specification


1-(4-Bromophenyl)-2-methylbenzimidazole (CAS 107411-29-0) is a heterocyclic benzimidazole derivative bearing a 4-bromophenyl substituent at the N1 nitrogen and a methyl group at the C2 carbon of the fused bicyclic core. Its molecular formula is C14H11BrN2 with a molecular weight of 287.15 g/mol . The compound is typically supplied as a yellow solid of ≥95% purity and is recognized as a versatile synthetic intermediate in medicinal chemistry and materials research . The presence of the para‑bromine atom confers distinct physicochemical properties and enables subsequent functionalisation via cross‑coupling chemistry, differentiating it from non‑halogenated or differently substituted benzimidazole congeners.

Why 1-(4-Bromophenyl)-2-methylbenzimidazole Cannot Be Indiscriminately Replaced by Other 1‑Aryl‑2‑methylbenzimidazoles


Within the 1‑aryl‑2‑methylbenzimidazole scaffold, the identity of the 4‑substituent on the N1‑phenyl ring critically modulates both physicochemical properties and chemical reactivity. Simply substituting a non‑halogenated analog (e.g., 2‑methyl‑1‑phenylbenzimidazole) for the 4‑bromo derivative results in a loss of the heavy‑atom effect on lipophilicity and eliminates the synthetic handle required for palladium‑catalysed cross‑coupling transformations [1][2]. Conversely, replacing bromine with other halogens (Cl, I) alters the reactivity profile in coupling reactions and shifts the electronic character of the π‑system, which can affect binding interactions with biological targets. These differences are quantifiable and can dictate the suitability of the compound for specific research or industrial workflows.

Quantitative Differentiation of 1-(4-Bromophenyl)-2-methylbenzimidazole Against Its Closest Analogs


Lipophilicity Shift Induced by 4‑Bromo Substitution Quantified by Calculated LogP

The 4‑bromophenyl substituent substantially increases lipophilicity relative to the unsubstituted phenyl analog. Calculated logP values (ACD/Labs Percepta) for 2‑methyl‑1‑phenylbenzimidazole (the non‑halogenated comparator) range from 3.33 to 3.88 [1]. While an experimentally measured logP for 1‑(4‑bromophenyl)-2‑methylbenzimidazole has not been reported, the Hansch π constant for para‑bromine (+0.86) predicts a logP increase of approximately 0.86 log units over the parent phenyl derivative, yielding an estimated logP of ~4.2–4.7 [2]. This enhanced hydrophobicity can influence membrane permeability, protein binding, and organic solvent partition behaviour.

Lipophilicity ADME Physicochemical profiling

Synthetic Platform Versatility: The 4‑Bromophenyl Handle Enables Downstream Cross‑Coupling

A structurally analogous compound, 1‑(4‑bromophenyl)-2‑phenylbenzimidazole (PBI‑Br), has been demonstrated as a direct electrophilic partner in Suzuki–Miyaura cross‑coupling with carbazole‑boronic acid, affording three distinct cationic host materials for light‑emitting electrochemical cells [1]. The target compound, 1‑(4‑bromophenyl)-2‑methylbenzimidazole, presents the identical 4‑bromophenyl reactive site X, making it equally competent for C–C bond formation under standard palladium catalysis. In contrast, the non‑halogenated analog 2‑methyl‑1‑phenylbenzimidazole lacks this synthetic handle and cannot participate in such transformations without prior functionalisation.

Cross-coupling Suzuki reaction OLED host materials

Antibacterial Activity of 1‑Substituted‑2‑methylbenzimidazoles: SAR Trends Support the Role of Lipophilic Substitution

A QSAR study by Podunavac‑Kuzmanović et al. (2009) evaluated 14 derivatives of 2‑amino‑ and 2‑methylbenzimidazole against Pseudomonas aeruginosa and identified molar weight (MW) and total energy (TE) as key determinants of inhibitory activity (MIC range: 25–200 μg/mL) [1]. The best linear model (r = 0.8587) incorporated MW and TE, indicating that increasing molecular mass—such as that provided by a 4‑bromophenyl substituent (MW 287.15 vs. 208.26 for the parent phenyl analog)—correlates with enhanced antibacterial potency within this chemotype. Although the specific compound was not included in the training set, its structural and physicochemical profile aligns with the more potent members of the series.

Antibacterial QSAR Pseudomonas aeruginosa

Optimal Application Scenarios for 1-(4-Bromophenyl)-2-methylbenzimidazole Based on Evidence‑Backed Differentiation


Late‑Stage Diversification via Suzuki–Miyaura Cross‑Coupling in Medicinal Chemistry

The 4‑bromophenyl group serves as a robust electrophilic partner for palladium‑catalysed C–C bond formation. Researchers can directly couple the compound with aryl‑, heteroaryl‑, or vinylboronic acids to rapidly generate libraries of 1‑(4‑substituted‑phenyl)-2‑methylbenzimidazoles for structure–activity relationship (SAR) exploration, avoiding additional halogenation steps required when starting from 2‑methyl‑1‑phenylbenzimidazole [1].

Design of Host Materials for Organic Light‑Emitting Electrochemical Cells (LEECs)

A structurally analogous brominated benzimidazole (PBI‑Br) has been successfully employed as a precursor for carbazole‑functionalized host materials in LEEC devices [1]. The methyl analog, 1‑(4‑bromophenyl)-2‑methylbenzimidazole, can be analogously elaborated to tune the HOMO–LUMO energy levels, making it a viable candidate for solution‑processed optoelectronic materials where the methyl group offers reduced steric bulk compared to the phenyl congener, potentially improving film morphology.

Antibacterial Hit‑Finding: Predicted Potency Advantage from Increased Lipophilicity

Based on validated QSAR models for 2‑methylbenzimidazole derivatives against Pseudomonas aeruginosa, the higher molecular weight and lipophilicity of the 4‑bromophenyl derivative predict enhanced antibacterial potency relative to the des‑bromo analog [2]. Procurement of the brominated compound for primary screening can accelerate hit identification in Gram‑negative antibacterial programmes by biasing the screening set towards more active members of the chemotype.

Quote Request

Request a Quote for 1-(4-Bromophenyl)-2-methylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.